[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](pyrrolidin-1-yl)methanone
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Overview
Description
4-(4-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-6-YLMETHANONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a cyclopentaquinoline core, and a pyrrolidinyl methanone moiety, making it a unique structure for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-6-YLMETHANONE typically involves multi-step organic reactionsCommon reagents used in these reactions include bromobenzene derivatives, cyclopentanone, and pyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-6-YLMETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, 4-(4-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-6-YLMETHANONE is studied for its potential as a pharmacophore. Its interactions with biological targets can lead to the discovery of new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers .
Mechanism of Action
The mechanism of action of 4-(4-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-6-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and the cyclopentaquinoline core play crucial roles in binding to these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Benzophenone, 4-bromo-: Similar in structure but lacks the cyclopentaquinoline core.
4-Hydroxy-2-quinolones: Shares the quinoline core but differs in functional groups and overall structure.
Uniqueness
The uniqueness of 4-(4-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-6-YLMETHANONE lies in its combination of the bromophenyl group, cyclopentaquinoline core, and pyrrolidinyl methanone moiety.
Properties
Molecular Formula |
C23H23BrN2O |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C23H23BrN2O/c24-16-11-9-15(10-12-16)21-18-6-3-5-17(18)19-7-4-8-20(22(19)25-21)23(27)26-13-1-2-14-26/h3-5,7-12,17-18,21,25H,1-2,6,13-14H2 |
InChI Key |
UNOROEPJHJHSTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC3=C2NC(C4C3C=CC4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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